molecular formula C13H14N2OS B1684040 4-(4-Phenyl-1,3-thiazol-2-yl)morpholine CAS No. 19983-28-9

4-(4-Phenyl-1,3-thiazol-2-yl)morpholine

Cat. No. B1684040
CAS RN: 19983-28-9
M. Wt: 246.33 g/mol
InChI Key: MRNNJVNMXOZEQC-UHFFFAOYSA-N
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Description

“4-(4-Phenyl-1,3-thiazol-2-yl)morpholine” is a derivative of thiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .


Molecular Structure Analysis

The thiazole ring in “4-(4-Phenyl-1,3-thiazol-2-yl)morpholine” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole derivatives have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For example, “4-(4-Phenyl-1,3-thiazol-2-yl)morpholine” derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase .

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

4-(1,3-Thiazol-2-yl)morpholine derivatives, including compounds similar to 4-(4-Phenyl-1,3-thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds have been shown to be useful in cancer research, particularly in inhibiting tumor growth in xenograft models (Alexander et al., 2008).

Synthesis and Chemical Reactions

A study detailed the synthesis of derivatives including 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine through a new domino-reaction. This highlights the compound's versatility in creating diverse chemical structures useful in various scientific applications (Fathalla et al., 2002).

Antioxidant Activity and QSAR Analysis

Compounds similar to 4-(4-Phenyl-1,3-thiazol-2-yl)morpholine have been studied for their antioxidant properties. A QSAR (Quantitative Structure-Activity Relationship) analysis was conducted to understand the molecular structure and antioxidant activities of these derivatives, providing a theoretical basis for designing new antioxidants (Drapak et al., 2019).

Biological Activity Studies

Research on similar compounds includes studies on their biological activities, such as antibacterial, antioxidant, and anti-TB properties. For instance, the synthesis and biological activity evaluation of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrated significant antibacterial and anti-TB activities (Mamatha S.V et al., 2019).

Antihypertensive Drug Research

Compounds containing the morpholine moiety, similar to 4-(4-Phenyl-1,3-thiazol-2-yl)morpholine, have been explored as potential antihypertensive drugs. Docking studies identified promising candidates for experimental screening, demonstrating the potential therapeutic applications of these compounds (Drapak et al., 2019).

Antimicrobial Activity

Another study focused on the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives, illustrating the potential of such compounds in addressing infectious diseases and microbial resistance (Yeromina et al., 2019).

Future Directions

Thiazole derivatives, including “4-(4-Phenyl-1,3-thiazol-2-yl)morpholine”, have shown promising results in various biological activities. Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there is potential for future research in this area.

properties

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-4-11(5-3-1)12-10-17-13(14-12)15-6-8-16-9-7-15/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNNJVNMXOZEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352478
Record name 4-(4-phenyl-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenyl-1,3-thiazol-2-yl)morpholine

CAS RN

19983-28-9
Record name 4-(4-phenyl-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhou, A Linden, H Heimgartner - Helvetica Chimica Acta, 2000 - Wiley Online Library
The reaction of N‐phenylbenzamides 5 with excess SOCl 2 under reflux gave N‐phenylbenzimidoyl chlorides 6, which, on treatment with KSeCN in acetone, yielded imidoyl …
Number of citations: 71 onlinelibrary.wiley.com

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